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molecular formula C10H10O4 B8458481 3-(3-Methoxy-phenyl)-3-oxo-propionic acid

3-(3-Methoxy-phenyl)-3-oxo-propionic acid

Cat. No. B8458481
M. Wt: 194.18 g/mol
InChI Key: JOQVOMFQLAREKJ-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

The 3-(3-methoxy-phenyl)-3-oxo-propionic acid was prepared from 3-methoxybenzoyl chloride (10.3 g, 60.4 mmol) and bis(trimethylsilyl)malonate (16.2 mL, 63.4 mmol) with Et3N (17.7 mL, 127 mmol) and LiBr (5.77 g, 66.4 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (6.38 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as a yellow oil (640 mg).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
16.2 mL
Type
reactant
Reaction Step One
Name
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
5.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
6.38 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].C[Si]([C:16]([Si](C)(C)C)([C:20]([O-:22])=[O:21])[C:17]([O-:19])=[O:18])(C)C.CCN([CH2:32][CH3:33])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:41]C#N>C(OC(C)=C)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:7])[CH2:16][C:17]([OH:19])=[O:18])[CH:9]=[CH:10][CH:11]=1.[CH3:41][C:32]1([CH3:33])[O:22][C:20](=[O:21])[CH:16]=[C:6]([C:5]2[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[O:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
bis(trimethylsilyl)malonate
Quantity
16.2 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
17.7 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.77 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
crude material
Quantity
6.38 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC(=O)O)=O
Name
Type
product
Smiles
CC1(OC(=CC(O1)=O)C1=CC(=CC=C1)OC)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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